molecular formula C5H10N2OS B078428 Morpholine-4-carbothioamide CAS No. 14294-10-1

Morpholine-4-carbothioamide

Cat. No.: B078428
CAS No.: 14294-10-1
M. Wt: 146.21 g/mol
InChI Key: GSLBUBZXFUYMSW-UHFFFAOYSA-N
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Description

Morpholine-4-carbothioamide is an organic compound that belongs to the class of carbothioamides. It is characterized by the presence of a morpholine ring attached to a carbothioamide group. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Morpholine-4-carbothioamide primarily targets ureases , a class of large heteropolymeric enzymes with the active site containing two nickel (II) atoms . Ureases are widely distributed in nature and are found in a variety of plants, algae, fungi, and bacteria . Medically, bacterial ureases have been reported as important virulence factors implicated in the pathogenesis of many clinical conditions .

Mode of Action

The catalytic mechanism of this compound’s action is believed to be the same as all urease inhibitors . The active site of the native enzyme binds three water molecules and a hydroxide ion bridged between two nickel ions . In the course of the enzymatic reaction, urea replaces these three water molecules and bridges the two metal ions . The surrounding by a hydrogen-bonding network strongly activates the inert urea molecule; it is subsequently attacked by the hydroxide ion, forming a tetrahedral transition state .

Biochemical Pathways

As a result of the enzymatic reaction, ammonia is released from the active site followed by the negatively charged carbamate . This process affects the biochemical pathways related to the metabolism of urea and ammonia, which can have downstream effects on various physiological processes.

Result of Action

This compound has been found to exhibit antimicrobial and antiurease activities . Some derivatives of this compound were found to be highly active against tested bacterial and fungal strains . Moreover, some of the screened N-acyl-morpholine-4-carbothioamides exhibited excellent antioxidant potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-4-carbothioamide can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with isothiocyanates. For example, the reaction of morpholine with phenylisothiocyanate in an acetonitrile solvent under a nitrogen atmosphere yields N-phenylthis compound . Another method involves the use of microwave-supported one-pot reactions, which offer the advantages of shorter reaction times and higher yields. In this method, this compound is synthesized by reacting morpholine with aldehydes and chloroacetyl chloride in the presence of a solid base catalyst such as magnesium oxide in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-supported reactions is particularly advantageous in industrial settings due to its efficiency and eco-friendly nature. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine-4-carbothioamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine-4-carbothioamide is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and its potent antimicrobial properties make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

morpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLBUBZXFUYMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368453
Record name morpholine-4-carbothioamide
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Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14294-10-1
Record name 4-Morpholinecarbothioamide
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Record name 4-Morpholinecarbothioamide
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Record name 4-Morpholinecarbothioamide
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Record name morpholine-4-carbothioamide
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Record name 4-Morpholinecarbothioamide
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Record name 4-MORPHOLINECARBOTHIOAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 3.35 g (18.8 mmol) of thiocarbonyl diimidazole in 100 ml of THF was treated with 0.82 ml (9.4 mmol) of morpholine. After being stirred at ambient temperature for 3.5 h, an additional 0.82 ml portion of morpholine was added, and stirring was continued. After 6 h, the solution was treated with excess concentrated aqueous ammonia, and stirred overnight. The resulting solution was concentrated in vacuo, taken up in chloroform, separated from the aqueous phase, dried over Na2SO4, and concentrated. Purification of the residue by silica gel chromatography using ethyl acetate provided 1.85 g (76%) of the desired compound, Rf 0.17 (10% methanol in chloroform), as a white solid. 1H NMR (CDCl3) δ 3.76 (m, 4 H), 3.83 (m, 4 H), 5.75 (br, 2 H). Mass spectrum: (M+H)+ =147.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

To a round-bottom flask was added a solution of N-(morpholine-4-carbonothioyl)benzamide (compound 211.9, 3.00 g, 12.0 mmol, 1.00 equiv) in methanol (20 mL). A solution of sodium hydroxide (1.44 g, 36.0 mmol, 3.00 equiv) in water (20 mL) was added to the reaction. The resulting solution was stirred overnight at 60° C. After cooling to ambient temperature, the organic solvent was removed under reduced pressure. The residue was extracted with 2×20 mL of ethyl acetate/petroleum ether(1:1). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. This resulted in 430 mg (25%) of morpholine-4-carbothioamide as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antimicrobial activities of Morpholine-4-carbothioamide derivatives?

A: Research has shown that certain this compound derivatives, specifically those incorporating adamantane and various arylmethyl groups, exhibit promising antimicrobial properties. For instance, compounds 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates demonstrated potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [] This suggests their potential as lead compounds for developing novel antimicrobial agents.

Q2: How does the structure of this compound derivatives influence their biological activity?

A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact biological activity. For example, the addition of adamantane and arylmethyl groups to this compound significantly enhanced its antimicrobial activity. [] Further research exploring different substituents and their positioning could lead to compounds with improved potency and selectivity against specific pathogens.

Q3: What are the potential applications of this compound in coordination chemistry?

A: this compound can act as a ligand in coordination compounds with transition metals. Studies have investigated its complexes with metals like Nickel(II), Palladium(II), and Zinc(II) [, ]. These complexes can exhibit unique properties and potential applications in areas like catalysis and materials science.

Q4: Has this compound been investigated for its hypoglycemic activity?

A: Yes, certain this compound derivatives have shown promising in vivo hypoglycemic activity. In studies using streptozotocin (STZ)-induced diabetic rats, compounds like 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates demonstrated significant reductions in serum glucose levels. [] This suggests their potential for further development as antidiabetic agents.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Researchers utilize a variety of spectroscopic and analytical techniques to characterize this compound derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the structure and confirm the identity of synthesized compounds. []
  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight and fragmentation patterns of the compounds. []
  • X-ray Crystallography: This technique can be used to determine the three-dimensional structure of crystalline this compound derivatives, providing valuable insights into their molecular geometry and packing. []

Q6: Are there any computational studies on this compound and its derivatives?

A6: While the provided abstracts don't delve into specific computational studies, there's potential for applying computational chemistry tools to this compound research. For example:

  • Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, bonding, and reactivity of this compound and its derivatives. []

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